molecular formula C8H7N B116641 Indole-d6 CAS No. 104959-27-5

Indole-d6

Cat. No.: B116641
CAS No.: 104959-27-5
M. Wt: 123.18 g/mol
InChI Key: SIKJAQJRHWYJAI-MZWXYZOWSA-N
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Description

Indole-d6 is a deuterated derivative of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, 5, 6, and 7 on the indole ring. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, including studies involving isotopic labeling and mass spectrometry.

Biochemical Analysis

Biochemical Properties

Indole-d6, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous biochemical reactions, particularly those related to the metabolism of tryptophan . This compound can be converted into various halogenated and oxygenated derivatives through biocatalytic processes .

Cellular Effects

This compound influences cell function in several ways. It has been found to exhibit cytotoxic activity against various human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, influencing their activity . It can also inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, indole derivatives are known to exhibit long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Subcellular Localization

Enzymes involved in the biosynthesis of indole alkaloids, which include this compound, have been found to localize in various subcellular compartments .

Preparation Methods

The synthesis of Indole-d6 typically involves the deuteration of indole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, indole can be treated with deuterated solvents such as deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Indole-d6 undergoes various chemical reactions similar to its non-deuterated counterpart, indole. These reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions to form substituted indole derivatives.

Scientific Research Applications

Indole-d6 has several scientific research applications:

    Chemistry: It is used as an isotopic label in mass spectrometry to study reaction mechanisms and pathways.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of indole derivatives in biological systems.

    Medicine: Deuterated compounds are explored for their potential in drug development, as the presence of deuterium can influence the metabolic stability and pharmacokinetics of drugs.

    Industry: In materials science, deuterated indole derivatives are used in the development of advanced materials with specific isotopic properties

Comparison with Similar Compounds

Indole-d6 can be compared with other deuterated indole derivatives and non-deuterated indole compounds. Similar compounds include:

    Indole: The non-deuterated parent compound, widely studied for its biological and chemical properties.

    Deuterated Indoles: Other deuterated derivatives, such as 1-deuterioindole or 3-deuterioindole, which have deuterium atoms at different positions on the indole ring.

    Indole Derivatives: Compounds such as tryptophan, serotonin, and melatonin, which contain the indole structure and have significant biological roles

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and tracing.

Biological Activity

Indole-d6 is a deuterated form of indole, a bicyclic compound that serves as a fundamental building block in various biological systems and pharmaceutical applications. Its unique structure and isotopic labeling with deuterium make it an interesting subject for research, particularly in the context of biological activity, pharmacokinetics, and therapeutic potential.

Overview of this compound

Indole itself is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of deuterium in this compound may influence its metabolic stability, bioavailability, and interaction with biological targets. This section explores the biological activities associated with this compound through various studies and case analyses.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, certain indole compounds have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli. In a study on N-methylsulfonyl-indole derivatives, compounds demonstrated notable antibacterial effectiveness, suggesting that modifications to the indole structure can enhance its antimicrobial efficacy .

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory potential. For example, studies have shown that specific indole compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are key players in inflammatory processes. Compounds derived from indole have been evaluated for their ability to reduce pro-inflammatory cytokine levels in macrophages, demonstrating their utility in managing inflammatory diseases .

Anticancer Effects

The anticancer activity of indole derivatives has been extensively documented. This compound may exhibit similar properties due to its structural resemblance to other biologically active indoles. A study highlighted the antiproliferative effects of certain indole derivatives against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). Notably, some derivatives displayed selective toxicity towards cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study 1: Indole Derivatives in Cancer Therapy

A recent investigation focused on the synthesis of novel indole derivatives aimed at targeting breast cancer cells. The study found that a specific derivative exhibited an IC50 value of 0.49 µM against MCF7 cells, indicating potent anticancer activity. In contrast, the same compound showed negligible effects on healthy cell lines, underscoring its potential as a targeted therapy .

Case Study 2: Anti-inflammatory Mechanisms

In another study assessing the anti-inflammatory effects of indole derivatives, researchers evaluated their impact on TNF-α inhibition in RAW264.7 macrophages. Compounds demonstrated significant reductions in TNF-α levels and exhibited dual inhibition of COX-2 and 5-LOX pathways. This suggests that indole-based compounds could serve as promising candidates for developing new anti-inflammatory drugs .

Data Tables

Biological Activity Compound IC50 Value (µM) Target
AntibacterialIndole-2-amide<3.90E. coli
Anti-inflammatoryCompound 5d-COX-2/5-LOX
AnticancerIndole derivative0.49MCF7

Properties

IUPAC Name

2,3,4,5,6,7-hexadeuterio-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJAQJRHWYJAI-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indole-6-carbaldehyde (99 mg, 0.68 mmol) and tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate 3 (256 mg, 0.68 mmol) in 2-propanol (3 mL) was added sodium borohydride (30 mg, 0.82 mmol). The reaction mixture was stirred for 12 h., quenched with methanol, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 ethyl acetate/hexanes) provided indole (50 mg): 1H NMR (300 MHz, CDCl3) δ 8.41 (br s, 1H), 7.60 (d, J=8 Hz, 1H), 7.38 (s, 1H), 7.21 (t, J=3 Hz, 1H), 7.04 (dd, J=8, 1 Hz, 1H), 6.71-6.73 (m, 3H), 6.61-6.68 (m, 1H), 6.53 (s, 1H), 5.38 (br s, 2H), 4.66 (d, J=9 Hz, 1H), 3.89 (s, 2H), 3.49-3.54 (m, 1H), 2.91-2.98 (m, 1H), 2.62-2.73 (m, 3H), 1.35 (s, 9H).
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99 mg
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tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate
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256 mg
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30 mg
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3 mL
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Synthesis routes and methods II

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
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aqueous solution
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K2HPO4 KH2PO4
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200 μmol
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4 mL
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Synthesis routes and methods III

Procedure details

Principle of Step 1: ONPG substituting for lactose is metabolized with β-galactosidase. At 44.5° C. E. coli grow and utilize ONPG and produce indole. β-galactoside turns the medium yellow. In the yellow colored medium, both fecal coliforms and E. coli are present. In samples which do not have a yellow color, there are no fecal coliforms and E. coli.
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lactose
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Synthesis routes and methods IV

Procedure details

pyridines, such as pyridine, methylpyridine, ethylpyridine, propylpyridine, dimethylpyridine, ethylmethylpyridine, trimethylpyridine, phenylpyridine, benzylpyridine and pyridine chloride;
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pyridines
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pyridine chloride
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Synthesis routes and methods V

Procedure details

To a solution of 5-hydroxy indole (1.33 g, 10 mmol) and 4-benzyloxymethyl-6-chloro-pyrimidine (2.35 g, 10 mmol) in acetonitrile (20 mL) is added DBU. After 16 h at rt the solution is concentrated under reduced pressure. The residue is purified by FCC (EtOAc/Heptane from 0% to 40%) to give 546-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole. MS (ESI) m/z 447.0 (M+1).
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1.33 g
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2.35 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-d6
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Reactant of Route 6
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